4-(Metilsulfonil)piridina

Descripción general

Descripción

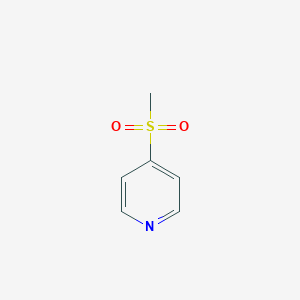

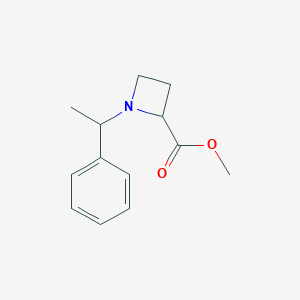

4-(Methylsulfonyl)pyridine is an organic compound that belongs to the class of pyridines, which are nitrogen-containing heterocycles. This compound is characterized by a pyridine ring substituted with a methylsulfonyl group at the fourth position. Pyridines are known for their wide range of applications in pharmaceuticals, agrochemicals, and materials science due to their unique chemical properties.

Aplicaciones Científicas De Investigación

4-(Methylsulfonyl)pyridine has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its use in drug development, particularly as a scaffold for designing new therapeutic agents.

Industry: It is used in the production of agrochemicals and materials with specific properties.

Mecanismo De Acción

Target of Action

4-(Methylsulfonyl)pyridine is a compound that has been used in various chemical reactions, including the Suzuki–Miyaura (SM) cross-coupling . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction . The primary targets of 4-(Methylsulfonyl)pyridine in this context are the organoboron reagents used in the SM coupling .

Mode of Action

In the SM coupling, 4-(Methylsulfonyl)pyridine interacts with its targets through a process known as transmetalation . This involves the transfer of an organoboron group from a boron atom to a palladium atom . The success of the SM coupling originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared, and generally environmentally benign organoboron reagent .

Biochemical Pathways

The biochemical pathways affected by 4-(Methylsulfonyl)pyridine are primarily related to the formation of carbon–carbon bonds via the SM coupling . This reaction is a key step in the synthesis of many complex organic compounds . The downstream effects of this reaction can include the formation of new carbon skeletons, the introduction of functional groups, and the creation of stereochemical complexity .

Pharmacokinetics

It’s important to note that the compound’s adme (absorption, distribution, metabolism, and excretion) properties would be influenced by factors such as its chemical structure, the route of administration, and the physiological characteristics of the individual .

Result of Action

The result of the action of 4-(Methylsulfonyl)pyridine is the formation of new carbon–carbon bonds via the SM coupling . This can lead to the synthesis of a wide range of complex organic compounds . In addition, 4-(Methylsulfonyl)pyridine has been used in the design of COX-2 inhibitors, showing significant inhibitory activity .

Análisis Bioquímico

Biochemical Properties

4-(Methylsulfonyl)pyridine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit cyclooxygenase-2 (COX-2) enzyme activity . The interaction involves the insertion of the methylsulfonyl group into the secondary pocket of the COX-2 active site, forming hydrogen bonds that stabilize the enzyme-inhibitor complex . This inhibition is crucial in reducing inflammation and pain, making 4-(Methylsulfonyl)pyridine a potential candidate for anti-inflammatory drug development.

Cellular Effects

4-(Methylsulfonyl)pyridine influences various cellular processes. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. For example, by inhibiting COX-2, 4-(Methylsulfonyl)pyridine reduces the production of prostaglandins, which are mediators of inflammation . This reduction in prostaglandin levels can lead to decreased inflammation and pain in affected tissues. Additionally, the compound’s impact on gene expression related to inflammatory responses further underscores its potential therapeutic benefits.

Molecular Mechanism

The molecular mechanism of 4-(Methylsulfonyl)pyridine involves its binding interactions with biomolecules. The compound’s methylsulfonyl group forms hydrogen bonds with the active site of COX-2, leading to enzyme inhibition This inhibition prevents the conversion of arachidonic acid to prostaglandin H2, thereby reducing the synthesis of inflammatory mediators

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4-(Methylsulfonyl)pyridine have been studied over time. The compound exhibits stability under various conditions, maintaining its inhibitory activity against COX-2 . Long-term studies are necessary to understand its degradation patterns and any potential long-term effects on cellular function. Initial findings suggest that 4-(Methylsulfonyl)pyridine remains effective in reducing inflammation over extended periods.

Dosage Effects in Animal Models

The effects of 4-(Methylsulfonyl)pyridine vary with different dosages in animal models. At therapeutic doses, the compound effectively reduces inflammation and pain without significant adverse effects . At higher doses, potential toxic effects may arise, necessitating careful dosage optimization. Studies have shown that the compound’s anti-inflammatory activity is dose-dependent, with higher doses providing more pronounced effects.

Metabolic Pathways

4-(Methylsulfonyl)pyridine is involved in metabolic pathways related to inflammation. It interacts with enzymes such as COX-2, influencing the conversion of arachidonic acid to prostaglandins . This interaction affects metabolic flux and metabolite levels, leading to reduced production of inflammatory mediators. The compound’s role in these pathways highlights its potential as a therapeutic agent for inflammatory conditions.

Transport and Distribution

Within cells and tissues, 4-(Methylsulfonyl)pyridine is transported and distributed through various mechanisms. It may interact with transporters and binding proteins that facilitate its localization to specific sites of action . The compound’s distribution is crucial for its effectiveness in inhibiting COX-2 and reducing inflammation. Understanding these transport mechanisms can aid in optimizing its therapeutic applications.

Subcellular Localization

The subcellular localization of 4-(Methylsulfonyl)pyridine is essential for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications This localization ensures that 4-(Methylsulfonyl)pyridine exerts its inhibitory effects on COX-2 within the appropriate cellular context

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Methylsulfonyl)pyridine typically involves the sulfonylation of pyridine derivatives. One common method is the reaction of pyridine with methylsulfonyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield.

Industrial Production Methods: In an industrial setting, the production of 4-(Methylsulfonyl)pyridine may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters ensures consistent product quality and high yield.

Análisis De Reacciones Químicas

Types of Reactions: 4-(Methylsulfonyl)pyridine undergoes various chemical reactions, including:

Oxidation: The methylsulfonyl group can be oxidized to form sulfone derivatives.

Reduction: The compound can be reduced to form corresponding sulfides.

Substitution: The pyridine ring can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are commonly used under acidic or basic conditions.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

Substitution: Halogenating agents, alkylating agents, and nucleophiles are used under various conditions depending on the desired substitution.

Major Products:

Oxidation: Sulfone derivatives.

Reduction: Sulfide derivatives.

Substitution: Various substituted pyridine derivatives depending on the reagents used.

Comparación Con Compuestos Similares

Pyridine: The parent compound without the methylsulfonyl group.

4-Methylpyridine: Pyridine with a methyl group at the fourth position.

4-Sulfonylpyridine: Pyridine with a sulfonyl group at the fourth position.

Uniqueness: 4-(Methylsulfonyl)pyridine is unique due to the presence of both the methyl and sulfonyl groups, which confer distinct chemical and biological properties

Propiedades

IUPAC Name |

4-methylsulfonylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7NO2S/c1-10(8,9)6-2-4-7-5-3-6/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVHPIEJTHBPITM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC=NC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10303418 | |

| Record name | 4-(methylsulfonyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10303418 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17075-15-9 | |

| Record name | 17075-15-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=158295 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-(methylsulfonyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10303418 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the primary applications of 4-(methylsulfonyl)pyridine derivatives in industrial settings?

A1: Research indicates that trichloro- and tetrachloro-4-(methylsulfonyl)pyridines exhibit broad-spectrum antimicrobial activity, particularly against fungi. [] This property makes them effective fungistats and preservatives in various industrial materials, including paints, asphalt, caulking compositions, joint cements, paper, plastics, soluble oils, and textiles. [] Notably, their fungistatic activity and persistence have led to successful implementation as mildewcides in exterior paints. []

Q2: What is the environmental fate and behavior of TCMSP, and what are the potential risks associated with its use?

A3: TCMSP is one of the organic booster biocides used in antifouling paints as an alternative to organotin compounds like tributyltin (TBT), which faced restrictions due to environmental concerns. [, , ] These biocides are released into the aquatic environment and undergo various processes, including transport, transformation, degradation, cross-media partitioning, and bioaccumulation. [] The use of TCMSP in aquaculture, specifically, raises concerns about its accumulation in fish and shellfish, potentially posing risks to predators and humans through ingestion. [] Additionally, the development of antibiotic resistance in bacteria is another potential risk associated with the use of such biocides in aquaculture. []

Q3: Has TCMSP been identified as a potential skin allergen, and what research supports this claim?

A4: Yes, TCMSP has been identified as a strong skin sensitizer. [, ] Studies using a modified guinea pig maximization test (GPMT) revealed a minimum induction dose of 5 ppm and a minimum elicitation dose of 50 ppm or less for TCMSP. [] Furthermore, in the non-radioactive murine local lymph-node assay (LLNA), a minimum induction dose of 0.01% was observed. [] These findings indicate a significant potential for TCMSP to induce allergic contact dermatitis (ACD), supported by reports of serious ACD cases linked to TCMSP exposure from desk mats in Japan. []

Q4: Does TCMSP exhibit cross-reactivity with other compounds, and if so, which ones?

A5: Research demonstrates that TCMSP exhibits cross-reactivity with several compounds. In GPMT studies, TCMSP-sensitized animals reacted to pentachloropyridine (another pyridine derivative) and 2,4,5,6-tetrachloroisophthalonitrile (a chlorobenzene derivative). [] Further investigation revealed mutual cross-reactivity between TCMSP, pentachloropyridine, and 2,4,5,6-tetrachloroisophthalonitrile. [] These findings highlight the importance of considering cross-reactivity when assessing the allergenic potential of TCMSP and related compounds.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-Bromo-2,5,7-trimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B172201.png)

![Butanoic acid, 4-[(3-methoxyphenyl)thio]-3-oxo-, ethyl ester](/img/structure/B172212.png)